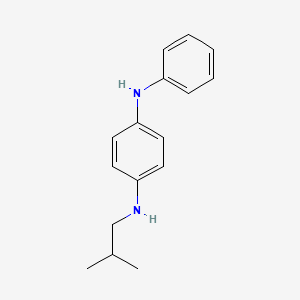
N~1~-(2-Methylpropyl)-N~4~-phenylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-Methylpropyl)-N~4~-phenylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzene ring substituted with an amine group at the 1 and 4 positions, along with a 2-methylpropyl group and a phenyl group. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Methylpropyl)-N~4~-phenylbenzene-1,4-diamine typically involves a multi-step process starting from benzene derivatives. One common method involves the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline derivative is then subjected to alkylation and further functionalization to introduce the 2-methylpropyl and phenyl groups .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and Friedel-Crafts alkylation reactions. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(2-Methylpropyl)-N~4~-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, substituted aromatic amines, and various functionalized benzene derivatives .
Applications De Recherche Scientifique
N~1~-(2-Methylpropyl)-N~4~-phenylbenzene-1,4-diamine is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of rubber chemicals, antioxidants, and stabilizers
Mécanisme D'action
The mechanism of action of N1-(2-Methylpropyl)-N~4~-phenylbenzene-1,4-diamine involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It also participates in the formation of reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~-(2-Methylpropyl)-N~4~-phenylbenzene-1,4-diamine: shares similarities with other aromatic amines such as aniline, toluidine, and xylidine.
Unique Features: Unlike its counterparts, this compound has a unique combination of substituents that confer distinct chemical and physical properties, making it suitable for specific applications in polymer and pharmaceutical industries
Highlighting Uniqueness
The presence of both 2-methylpropyl and phenyl groups on the benzene ring enhances its reactivity and stability, distinguishing it from other aromatic amines. This unique structure allows for versatile applications and makes it a valuable compound in various research and industrial fields .
Propriétés
Numéro CAS |
67447-42-1 |
|---|---|
Formule moléculaire |
C16H20N2 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
1-N-(2-methylpropyl)-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C16H20N2/c1-13(2)12-17-14-8-10-16(11-9-14)18-15-6-4-3-5-7-15/h3-11,13,17-18H,12H2,1-2H3 |
Clé InChI |
UQGWMGDVLKILAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC1=CC=C(C=C1)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



stannane](/img/structure/B14472292.png)
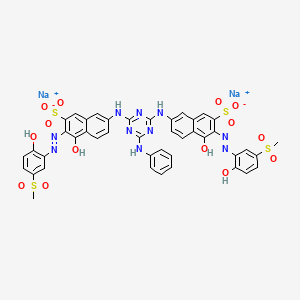

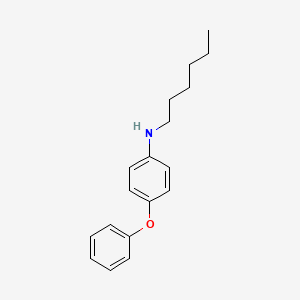
![N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14472311.png)
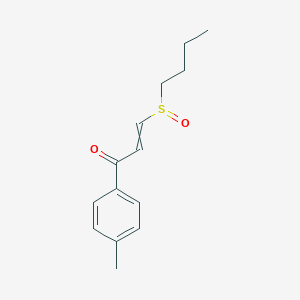
![2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide](/img/structure/B14472321.png)
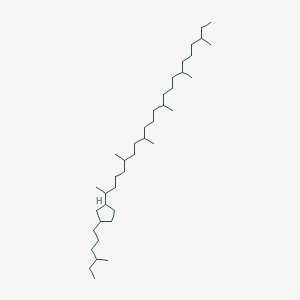
![2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride](/img/structure/B14472337.png)
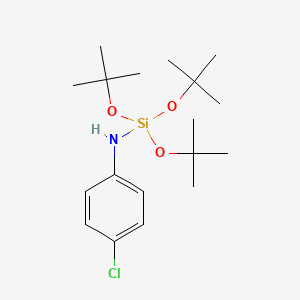
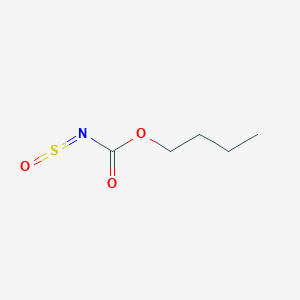
![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)
![7-(Furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-13-ene-5,15-dione](/img/structure/B14472360.png)
